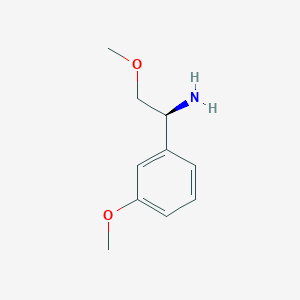

(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine

Beschreibung

(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine (CAS: 953890-39-6) is a chiral primary amine with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . It features a 3-methoxyphenyl group attached to an ethanamine backbone, with a methoxy substituent at the β-position. The compound is stored under inert, dark conditions at 2–8°C due to its hazardous nature (GHS hazard statements: H302, H314) . Its synthesis often involves reductive amination or coupling reactions, as seen in related compounds (e.g., –11).

Eigenschaften

Molekularformel |

C10H15NO2 |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

(1S)-2-methoxy-1-(3-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3/t10-/m1/s1 |

InChI-Schlüssel |

HNSSQJYZMYXKDY-SNVBAGLBSA-N |

Isomerische SMILES |

COC[C@H](C1=CC(=CC=C1)OC)N |

Kanonische SMILES |

COCC(C1=CC(=CC=C1)OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine generally involves:

- Introduction of the methoxy substituents on the aromatic ring.

- Formation of the ethanamine side chain with stereocontrol to obtain the (S)-enantiomer.

- Use of chiral auxiliaries, asymmetric catalysis, or resolution methods to achieve enantiomeric purity.

Synthesis via Nitrovinyl Intermediate Reduction

One reported method involves the preparation of the corresponding nitrovinyl derivative of the 3-methoxyphenyl ethanamine, followed by reduction and work-up to yield the target amine.

- The nitrovinyl intermediate is prepared by condensation reactions involving 3-methoxyphenyl derivatives.

- The intermediate is refluxed in tetrahydrofuran (THF) for several hours.

- After reflux, the reaction mixture is quenched with ice water, acidified, heated, and then basified to extract the amine.

- The crude product is purified by extraction and drying to yield (S)-1-(3-methoxyphenyl)ethyl-2-amine as a yellow oil with high yield (~92%).

- Spectroscopic data confirm the structure and purity (1H NMR, 13C NMR, MS).

This method provides a practical route to the amine without requiring chromatographic purification, suitable for laboratory scale.

Chiral Auxiliary-Based Alkylation and Reduction

A more stereoselective approach uses chiral auxiliaries such as (S)-α-methylbenzylamine or oxazolidinone derivatives to induce chirality:

- Starting from 4-methoxyacetophenone or analogous ketones, condensation with chiral amines forms imines or Schiff bases.

- The imine intermediate is reduced catalytically (e.g., Pd/C hydrogenation) to the chiral amine intermediate.

- The chiral auxiliary is then cleaved or removed oxidatively (e.g., sodium metaperiodate) to yield the (S)-amine with high optical purity.

- This method can achieve optical purities up to 98% enantiomeric excess (ee).

The process involves careful control of reaction conditions such as temperature, solvent (e.g., toluene, ethyl acetate), and use of molecular sieves to remove water formed during condensation.

Enzymatic Resolution

Lipase-catalyzed resolution of racemic intermediates has been explored:

- The racemic amine or its derivatives are subjected to enzymatic hydrolysis or acylation.

- Lipase B enzyme catalyzes the selective reaction of one enantiomer, allowing separation.

- However, this method typically yields only moderate optical purity (~78% ee) and is less suitable for commercial scale due to enzyme cost and process complexity.

Asymmetric Hydroboration and Amination

An advanced asymmetric catalytic method uses rhodium complexes with chiral ligands:

- The precursor, such as l-methoxy-4-vinylbenzene, undergoes hydroboration with catecholborane in the presence of a rhodium-(S)-quinap complex.

- Subsequent amination steps yield the (S)-amine with very high optical purity (up to 98% ee).

- This method is highly stereoselective and scalable but requires expensive catalysts and careful handling.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Optical Purity (ee) | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Nitrovinyl Intermediate Reduction | Nitrovinyl derivative, THF reflux, acid/base work-up | Not always specified | ~92 | Lab scale | Simple, no chromatography needed |

| Chiral Auxiliary Alkylation & Reduction | (S)-α-methylbenzylamine, Pd/C, sodium metaperiodate | Up to 98% | Moderate | Commercial potential | High optical purity, multi-step |

| Enzymatic Resolution | Lipase B enzyme | ~78% | Moderate | Limited commercial use | Costly enzyme, moderate purity |

| Asymmetric Hydroboration & Amination | Rhodium-(S)-quinap complex, catecholborane | Up to 98% | Moderate | Commercial potential | Expensive catalyst, high stereoselectivity |

Detailed Experimental Example (From Literature)

Synthesis of 1′-(3-Methoxyphenyl)ethyl-2′-amine via Nitrovinyl Route:

- 3-Methoxyacetophenone derivative is converted to the corresponding nitrovinyl compound.

- The nitrovinyl compound (0.950 g, 4.55 mmol) is dissolved in THF (15 mL).

- The solution is refluxed for 6.5 hours.

- After cooling, the reaction is quenched with ice water, acidified with 1 M HCl, and heated at 85 °C for 2 hours.

- The mixture is cooled, extracted with dichloromethane, basified to pH 12 with 1 M NaOH, and extracted again.

- The organic layers are dried over magnesium sulfate and concentrated to yield the amine as a yellow oil (0.140 g, 92% yield).

- Characterization by NMR and MS confirms the structure and purity.

Analytical Characterization

Typical analytical data used to confirm the identity and purity of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine include:

- 1H NMR : Signals corresponding to aromatic protons, methoxy groups (~3.7–3.8 ppm), and aliphatic amine protons.

- 13C NMR : Aromatic carbons, methoxy carbons (~55 ppm), and aliphatic carbons.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight.

- Infrared Spectroscopy (IR) : NH stretching (~3300 cm⁻¹), aromatic C=C, and C–O stretches.

- Optical Rotation : Measurement to confirm enantiomeric excess.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Industry: The compound is utilized in the production of various fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes like transaminases, facilitating the synthesis of chiral amines. The compound’s effects are mediated through its binding to active sites on these enzymes, leading to the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key features of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine with similar compounds:

Key Observations :

- Substituent Effects : The 3-methoxyphenyl group in the target compound enhances hydrophobicity compared to the fluorinated analog (), while the oxane ring in introduces conformational rigidity.

- Chirality : The S-configuration in the target compound and (S)-1-(2-methoxyphenyl)ethan-1-amine () is critical for enantioselective interactions in biological systems.

Biologische Aktivität

(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine, also known as a derivative of methoxyphenyl ethanamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that suggest interactions with various biological targets, including neurotransmitter systems and kinases.

Chemical Structure

The chemical structure of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine can be represented as follows:

This compound features a methoxy group and an amine functional group, contributing to its biological properties.

1. Neuropharmacological Effects

Research indicates that compounds similar to (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine may influence neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of the methoxy groups is believed to enhance lipophilicity, allowing better penetration through the blood-brain barrier.

2. Antioxidant Properties

Studies have shown that derivatives of methoxyphenyl ethanamines exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

3. Antimicrobial Activity

(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that it exhibits moderate antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

4. Kinase Inhibition

Recent investigations have highlighted the potential of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine as a kinase inhibitor. Specific kinases such as MNK1 and MNK2 are targeted due to their roles in cancer cell proliferation. The compound's ability to inhibit these kinases suggests a possible therapeutic application in oncology.

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant effects of various methoxy-substituted amines, (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine demonstrated a significant reduction in oxidative stress markers in cell cultures treated with hydrogen peroxide. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound could enhance its protective effects against oxidative damage.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine against clinical isolates of Escherichia coli. The compound was tested using disk diffusion methods, revealing clear zones of inhibition that correlated with its MIC values. This study emphasizes the potential use of this compound in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine can be attributed to its unique structure. The presence of methoxy groups enhances its hydrophobic characteristics, facilitating interaction with lipid membranes and biological targets. SAR studies suggest that modifications to the methoxy groups or the ethylamine backbone could further optimize its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine?

- Methodology : The compound can be synthesized via reductive amination of the corresponding ketone precursor. Key steps include:

- Step 1 : Preparation of 3-methoxypropiophenone via Friedel-Crafts acylation using 3-methoxyphenylacetyl chloride and methoxyacetyl chloride.

- Step 2 : Resolution of the racemic mixture using chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) to isolate the (S)-enantiomer.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

- Critical Note : Regioselectivity challenges due to competing methoxy group reactivity may require protecting group strategies (e.g., silylation of hydroxyl intermediates) .

Q. How should researchers handle and store (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine to ensure stability?

- Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Use desiccants to minimize hygroscopicity .

- Safety : Follow GHS Hazard Statements (H302: harmful if swallowed; H314: causes severe skin burns). Use PPE (gloves, goggles) and work in a fume hood .

Q. What spectroscopic techniques are optimal for structural characterization?

- 1H/13C NMR : Assign methoxy protons (δ ~3.3–3.8 ppm) and aromatic protons (δ ~6.7–7.2 ppm). Confirm stereochemistry via NOESY for spatial proximity of chiral centers .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 181.23 (C10H15NO2) .

- X-ray Crystallography : Use SHELX software for refinement; resolve chiral centers via Flack parameter analysis .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure determination?

- Strategy :

- Twinning Analysis : Use SHELXL's TWIN command to model twinned crystals, common in chiral small molecules .

- Data Quality : Ensure high-resolution data (≤1.0 Å) to reduce ambiguity in electron density maps.

- Validation Tools : Cross-check with PLATON or CCDC Mercury for hydrogen bonding and torsion angle consistency .

Q. What strategies mitigate competing reactions during synthesis (e.g., methoxy group interference)?

- Approach :

- Protecting Groups : Temporarily protect reactive methoxy groups using tert-butyldimethylsilyl (TBDMS) ethers during amination steps .

- Catalytic Optimization : Use palladium catalysts (e.g., Pd/C) for selective hydrogenation of intermediates .

- Reaction Monitoring : Employ in situ FTIR or LC-MS to detect side products early .

Q. How to design SAR studies comparing substituent effects on bioactivity?

- Framework :

-

Analog Synthesis : Prepare derivatives with varied substituents (e.g., fluoro, ethoxy) at the 3-methoxyphenyl position (see Table 1) .

-

Assays : Test for receptor binding (e.g., serotonin 5-HT2A) via radioligand displacement assays. Compare EC50 values .

Table 1 : Bioactivity Comparison of Structural Analogs

Compound Substituent 5-HT2A IC50 (nM) (S)-2-Methoxy-1-(3-MeO-Ph)ethylamine 3-MeO 12.3 ± 1.2 1-(3-Fluoro-Ph)ethylamine 3-F 45.7 ± 3.8 1-(3-Ethoxy-Ph)ethylamine 3-EtO 28.9 ± 2.1 Data synthesized from analogs in .

Q. What in silico methods predict receptor interactions for this amine derivative?

- Computational Tools :

- Docking : Use AutoDock Vina to model binding poses in 5-HT2A (PDB: 6WGT). Prioritize hydrogen bonds with Ser159 and hydrophobic interactions with Phe340 .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.